![molecular formula C20H17Cl2N3O5 B2573347 1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one CAS No. 303998-06-3](/img/structure/B2573347.png)
1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
Scientific Research Applications
Structural Analogs and Derivatives
1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one belongs to a class of compounds with diverse biological activities. While direct studies on this specific compound are scarce, research on structural analogs and derivatives provides insights into potential applications:
Antimalarial Activity:
- Structural analogs related to the quinoline family, similar in structure to the compound , have been synthesized and demonstrated potent antimalarial activity against Plasmodium berghei in mice. These compounds also show excellent activity against resistant strains of parasites and promising pharmacokinetic properties, suggesting potential for clinical trials in humans (Werbel et al., 1986).
Anti-inflammatory and Analgesic Activity:
- Derivatives of structurally related compounds have shown significant anti-inflammatory and analgesic activities in both acute and chronic animal models, suggesting potential applications in treating conditions associated with inflammation and pain (Muchowski et al., 1985).
Receptor Interaction and Pharmacological Effects:
- Research on related indole derivatives has uncovered complex interactions with receptors such as the AT1 angiotensin II receptor, revealing potential for anti-hypertensive and anti-tumor effects. These compounds have shown high affinity in receptor binding assays and have demonstrated significant effects in reducing blood pressure in hypertensive models, alongside indications of anti-proliferative and anti-tumor activities (Xiaolu Bao et al., 2015).
Metabolic Pathways and Enzyme Interaction:
- Compounds within this chemical family have been used to understand metabolic pathways and enzyme interactions. For example, studies have focused on understanding the metabolic pathways of carcinogens, with some compounds serving as biomarkers for environmental contamination and potential dosimeters for human exposure to carcinogens (I. Zwirner-Baier et al., 1994).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the type of biological or chemical system it interacts with. For example, 2,4-dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties and can kill bacteria and viruses associated with mouth and throat infections .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(Z)-[1-[(2,4-dichlorophenyl)methyl]-5-nitro-2-oxoindol-3-ylidene]amino] pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O5/c1-2-3-4-18(26)30-23-19-15-10-14(25(28)29)7-8-17(15)24(20(19)27)11-12-5-6-13(21)9-16(12)22/h5-10H,2-4,11H2,1H3/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVFFPBSQSESHT-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)ON=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O/N=C\1/C2=C(C=CC(=C2)[N+](=O)[O-])N(C1=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichlorobenzyl)-5-nitro-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one |
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